Nal-Glu

Description

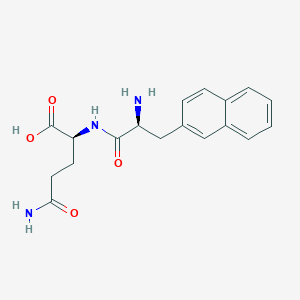

Structure

3D Structure

Properties

Molecular Formula |

C18H21N3O4 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C18H21N3O4/c19-14(17(23)21-15(18(24)25)7-8-16(20)22)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-6,9,14-15H,7-8,10,19H2,(H2,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1 |

InChI Key |

VSZVSSYQFUFEQG-GJZGRUSLSA-N |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NC(CCC(=O)N)C(=O)O)N |

Origin of Product |

United States |

Molecular and Pharmacological Characterization of Nal Glu As a Gnrh Antagonist

Mechanism of Gonadotropin-Releasing Hormone Receptor Antagonism

The antagonistic action of Nal-Glu is mediated through its interaction with GnRH receptors, effectively blocking the physiological effects of endogenous GnRH.

Competitive Binding Dynamics at the Pituitary GnRH Receptor

This compound functions as a competitive antagonist at the pituitary GnRH receptor. This means that this compound binds to the same receptor sites as endogenous GnRH, thereby preventing GnRH from exerting its stimulatory effect tci-thaijo.orgnih.govresearchgate.netnih.gov. By occupying these receptors, this compound effectively blocks the downstream signaling cascade that would normally be initiated by GnRH binding. Studies have demonstrated that this compound can suppress circulating levels of luteinizing hormone (LH), serving as an index of its ability to block GnRH action at the receptor level researchgate.netpnas.org. The degree of LH suppression has been shown to be dose-dependent in some studies pnas.orgnih.gov. For instance, experiments in ovariectomized ewes showed that increasing concentrations of this compound had differential effects on circulating LH and FSH concentrations nih.gov. In normal women, administration of this compound led to a decrease in plasma LH and free alpha-subunit levels nih.gov. The competitive nature of this compound's binding allows for immediate inhibition of pituitary gonadotropin secretion tci-thaijo.orgthesciencepublishers.com.

Inhibition of Signal Transduction Pathways Induced by Endogenous GnRH

Beyond receptor binding, this compound inhibits the signal transduction pathways typically activated by endogenous GnRH. Upon binding to the GnRH receptor, GnRH normally triggers a cascade of intracellular events, including the mobilization of intracellular calcium and the activation of phospholipase C, leading to the production of inositol (B14025) phosphates annualreviews.org. This compound, as an antagonist, binds to the receptor but does not induce these downstream signaling events tci-thaijo.org. Instead, it prevents the endogenous agonist (GnRH) from activating these pathways. Studies using COS-1 cells transfected with GnRH receptors have shown that this compound inhibits GnRH-induced signal transduction oup.com. Specifically, it has been documented that this compound inhibits the interaction of GnRH I with the GnRH type I receptor, thereby blocking the associated signal transduction oup.com. This inhibition of signal transduction at the pituitary level directly leads to the suppression of gonadotropin synthesis and release tci-thaijo.org.

Differential Receptor Interactions and Ligand Selectivity

This compound exhibits differential interactions with the known types of GnRH receptors, demonstrating selectivity in its antagonistic action.

Specificity for Gonadotropin-Releasing Hormone Type I Receptors

Research indicates that this compound demonstrates specificity for Gonadotropin-Releasing Hormone Type I receptors (GnRH-R Type I). Studies, particularly in models like ovariectomized and luteal phase ewes, have provided evidence that this compound effectively inhibits the interaction of GnRH I with the GnRH Type I receptor oup.comnih.govpatsnap.com. This selective inhibition at the Type I receptor is a key aspect of this compound's pharmacological profile and underlies its ability to suppress LH and FSH release from the pituitary, where GnRH-R Type I is predominantly expressed and mediates the primary reproductive axis regulation.

Implications for Gonadotropin-Releasing Hormone Type II Receptor Interactions

In contrast to its effect on GnRH Type I receptors, studies have shown that this compound does not inhibit the interaction of GnRH II with the GnRH type II receptor oup.comnih.govpatsnap.com. Furthermore, it has been documented that this compound does not inhibit GnRH II signal transduction through the GnRH type II receptor oup.com. This differential activity is significant because GnRH II and its receptor are present in various extrahypothalamic tissues, including the reproductive tract oup.com. While the precise physiological role of GnRH Type II receptor interactions is still an area of research, the lack of inhibition by this compound suggests that its effects are primarily focused on the classical hypothalamic-pituitary-gonadal axis mediated by GnRH I and its Type I receptor. This selectivity implies that this compound may not interfere with potential physiological processes mediated by GnRH II and its receptor in other tissues oup.com.

Structure-Activity Relationship Investigations in GnRH Antagonist Design

Below is a summary of key data points regarding this compound's effects based on the provided search results:

| Study Model (Species) | This compound Dose/Administration | Observed Effect on LH | Observed Effect on FSH | Specific Receptor Interaction Noted |

| Ovariectomized/Luteal Phase Ewes oup.comnih.govpatsnap.com | 10 µg/kg IV oup.comnih.gov | Eliminated LH pulsatility oup.comnih.gov | Did not eliminate FSH pulsatility oup.comnih.gov | Inhibited GnRH I with GnRH Type I receptor; Did not inhibit GnRH II with GnRH Type II receptor oup.comnih.govpatsnap.com |

| Ovariectomized Ewes nih.gov | Various SC doses | Dose-dependent duration of LH suppression; Magnitude of suppression similar across doses | Similar effects on amplitude, duration, and time to recovery across doses | Not explicitly stated in snippet, but context is competitive antagonism nih.gov |

| Normal Women (Early Follicular Phase) oup.com | 15, 50, 150 µg/kg SC | Maximum suppression: 70-83% oup.com | Suppression observed, less than LH suppression at some doses oup.com | GnRH receptor blockade eradicated pulsatile LH and free α-subunit secretion oup.com |

| Normal Post-menopausal Women nih.gov | 5 mg SC (single dose) | Decreased plasma LH (71%); Pulsatility not completely suppressed nih.gov | Decreased immunoreactive FSH levels (24%) nih.gov | Confirms different mechanism of action vs. agonists nih.gov |

| Normal Men nih.gov | 10 mg SC daily (20 weeks), some at 20 mg SC daily | Decreased mean serum LH to less than 0.1 U/L nih.gov | Decreased FSH levels to below 0.3 U/L nih.gov | Competes with endogenous GnRH for binding to receptors on pituitary gonadotrophs nih.gov |

| Normal Women (Midcycle Surge) pnas.org | 5, 15, 50, 150 µg/kg SC | Dose-response decrease; Greater suppression at lower doses during surge vs. other phases pnas.org | Not explicitly detailed for FSH in snippet | Competitive GnRH receptor blockade pnas.org |

| Normal Ovulatory Women nih.gov | 50 µg/kg IM (3-4 days) | Acutely inhibited LH surge and ovulation nih.gov | Acutely inhibited gonadotropins nih.gov | GnRH antagonist mechanism nih.gov |

| Study Model (In Vitro) | This compound Concentration | Observed Effect |

| COS-1 cells with GnRH I or II receptors oup.com | Varying doses | Inhibited GnRH I signal transduction via Type I receptor; Did not inhibit GnRH II signal transduction via Type II receptor oup.com |

| Dispersed Ovine Pituitary Cells nih.gov | Not specified | Differential effects on FSH and LH secretion not due to differential sensitivity to GnRH nih.gov |

| Rodent IVF oup.com | 0.1 µM - 500 µM | Significant inhibition of IVF, dose-dependent oup.com |

Influence of Amino Acid Sequence Modifications on Antagonist Potency

The potency of GnRH antagonists is significantly influenced by modifications to the amino acid sequence of the native GnRH decapeptide. Native GnRH has the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂. mdpi.com GnRH antagonists are created by introducing multiple amino acid substitutions in this sequence. tci-thaijo.org

Specific positions within the decapeptide are particularly crucial for biological activity and receptor interaction. Positions 1, 2, 3, 6, and 10 are highlighted as important for the biological activity of GnRH-I. mdpi.com For instance, modifications at positions 1, 2, or 3 enable GnRH antagonists to bind to the receptor without inducing signal transduction. tci-thaijo.org

The substitution of the achiral glycine (B1666218) at position 6 with a D-amino acid is a key modification in the development of both GnRH agonists and antagonists. mdpi.comnih.govoncohemakey.com This substitution enhances the β-II' turn conformation around residues 6-7, which is thought to be important for biological activity. mdpi.comacs.org It also stabilizes the folded structure of the peptide and significantly increases the binding affinity to the mammalian GnRH receptor, sometimes by as much as 1000-fold for Arg8-containing GnRH. mdpi.com Furthermore, the D-Gly6 substitution can reduce metabolic clearance, contributing to increased activity. mdpi.comoncohemakey.com

This compound, as a second-generation antagonist, incorporates specific modifications at positions 5 and 6. tci-thaijo.org While the exact sequence of this compound is not consistently provided in the search results in a single, clear format, it is described as [Ac-DNal1,DCpa2,DPal3,Arg5, 4-(β-methoxybenzoyl)-D-2-Abu6,DAla10]-GnRH in one instance, although this specific sequence might represent a particular analogue or be presented with some ambiguity in the source oup.com. Another source mentions this compound was developed by modifying positions 5 and 6 tci-thaijo.org. The modifications in second-generation antagonists like this compound aimed to improve upon the first generation, which were associated with histamine (B1213489) release side effects, particularly those with D-arginine in position 6. tci-thaijo.org However, this compound was still observed to cause local histamine-related side effects. tci-thaijo.org

Further modifications at positions 1, 2, 3, 6, and 10 led to the development of third-generation antagonists with higher potency and reduced side effects. tci-thaijo.org Examples of third-generation antagonists include Cetrorelix and Ganirelix, whose sequences illustrate the complexity of modifications made to achieve improved pharmacological profiles. tci-thaijo.org

Conformational Constraints and Their Impact on Receptor Affinity and Selectivity

The conformational flexibility of the native GnRH decapeptide plays a significant role in its interaction with the GnRH receptor. Native GnRH-I exhibits conformational flexibility, with a predominant β-II' turn involving residues Tyr5-Gly6-Leu7-Arg8. mdpi.com This turn is stabilized by intramolecular interactions, including the Arg8 side chain. mdpi.com

Introducing conformational constraints into GnRH analogues is a strategy used to develop models for the conformation required for receptor binding and activity. acs.orgnih.gov These constraints, often achieved through cyclization or the incorporation of specific amino acid mimetics, can pre-induce conformations in solution that are favorable for receptor binding, thereby potentially increasing biological activity by reducing the entropy loss upon binding. acs.org

Studies involving conformationally constrained GnRH antagonists have provided insights into the structural requirements for biological activity. For example, the design of a constrained antagonist led to the prediction of its bioactive conformation, which was subsequently verified by NMR studies. nih.gov This predicted binding conformation has been used to design new analogues incorporating side-chain to side-chain linkages suggested by the conformational model. nih.gov

The amino acid at position 8 is crucial for ligand selectivity among different GnRH receptor subtypes, with Arginine at this position being essential for high-affinity binding to the mammalian pituitary GnRHR-I. mdpi.com Substituting Arg8 can lead to a more extended peptide conformation, reducing biological activity. mdpi.com

While the precise conformational details of this compound are not extensively detailed in the provided search results, the general principles of how amino acid modifications and resulting conformational preferences impact receptor interaction are highly relevant. The development of this compound involved modifications at positions 5 and 6 tci-thaijo.org, positions known to influence the β-turn conformation that is important for receptor binding. mdpi.comacs.org

The GnRH receptor itself is a G protein-coupled receptor (GPCR) with seven transmembrane domains. bioscientifica.comoup.com It appears to have different binding domains for agonist and antagonist ligands. bioscientifica.com Mutations in the receptor, such as at Lys121 in the third transmembrane domain, can affect agonist binding. bioscientifica.com Understanding the "binding pocket" for GnRH and the specific interaction sites between the receptor and ligand is crucial for understanding structure-activity relationships and for rational design. oup.com

Rational Design Strategies for Developing Advanced Analogues

Rational design strategies have been employed to develop advanced GnRH antagonist analogues with improved potency, duration of action, and reduced side effects. tci-thaijo.orgoup.commdpi.com These strategies often involve systematic modifications of the amino acid sequence based on structure-activity relationship studies and conformational analysis. acs.orgoup.comnih.gov

The development of this compound itself represents a step in the rational design process, aiming to improve upon earlier GnRH antagonists by modifying specific positions (5 and 6) to potentially reduce histamine release observed with first-generation compounds. tci-thaijo.org Although this compound still exhibited some local side effects, it contributed to the understanding required for further development. tci-thaijo.org

Later generations of GnRH antagonists, such as Cetrorelix and Ganirelix, were developed through the introduction of further amino acid modifications at multiple positions (1, 2, 3, 6, and 10). tci-thaijo.org These modifications were aimed at achieving higher potency, longer duration of action, and minimizing side effects like histamine release. tci-thaijo.org

Rational design also involves considering the three-dimensional structure and conformational preferences of the peptide. acs.orgnih.gov By introducing conformational constraints, researchers can stabilize desired conformations that are believed to be important for receptor binding, leading to the design of more potent analogues. acs.orgnih.gov Computational techniques and nuclear magnetic resonance (NMR) spectroscopy are valuable tools in this process, allowing for the prediction and verification of peptide conformations. acs.orgoup.comnih.gov

The goal of rational design is to create analogues with enhanced properties, such as increased binding affinity, improved stability against enzymatic degradation, and better pharmacokinetic profiles. mdpi.comoncohemakey.comoup.com This includes designing analogues that can effectively compete with endogenous GnRH for receptor binding and block downstream signaling pathways. tci-thaijo.orgnih.gov

Mechanistic Investigations of this compound in Neuroendocrine Regulation

This compound, a gonadotropin-releasing hormone (GnRH) antagonist, has been a subject of investigation for its effects on the neuroendocrine system, particularly the hypothalamic-pituitary-gonadal (HPG) axis. Its mechanism of action involves competitively blocking the GnRH receptor in the pituitary, thereby preventing endogenous GnRH from stimulating gonadotropin release annualreviews.orgtci-thaijo.org. This blockade leads to a rapid suppression of gonadotropin secretion, contrasting with the delayed effects of GnRH agonists which initially cause a surge before desensitization annualreviews.orgtci-thaijo.org.

Effects on Hypothalamic-Pituitary-Gonadal Axis Dynamics

The primary impact of this compound on the HPG axis is the modulation of gonadotropin secretion, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Studies have explored the dynamics of this suppression and the differential effects on these two key hormones.

Gonadotropin Secretion Dynamics under this compound Blockade

This compound administration leads to a decrease in circulating levels of both LH and FSH by blocking their release from the pituitary nih.govoup.comnih.govnih.gov. This suppression is a direct consequence of GnRH receptor blockade, which prevents the normal stimulatory action of hypothalamic GnRH pulses on the gonadotrophs annualreviews.orgtci-thaijo.org.

This compound effectively suppresses LH secretion and abolishes its pulsatile nature nih.govoup.comnih.govresearchgate.net. The pulsatile release of LH is a critical aspect of normal reproductive function, driven by the pulsatile secretion of GnRH from the hypothalamus . By blocking the GnRH receptor, this compound disrupts this pulsatile signaling, leading to a significant reduction in LH levels nih.govoup.com. Studies have shown a dramatic decrease in serum LH levels following this compound treatment oup.com. For instance, in one study, mean serum LH levels were suppressed significantly compared to pretreatment levels oup.com. The maximum percent suppression of LH observed with this compound has been reported to be substantial, showing a dose-dependent trend in the degree of suppression oup.com. At the highest dose tested in one study, pulsatile secretion of LH was immediately abolished for at least 8 hours oup.com. Even with a single dose, pulsatile LH release was decreased, although not always completely suppressed, and remained temporally correlated with residual pulses of free alpha-subunit nih.gov. The suppression of LH by this compound is generally greater than that of FSH oup.com.

Similar to LH, this compound also suppresses FSH secretion nih.govuni.lu. The decrease in FSH levels, while also significant, is often reported to be less pronounced than the suppression of LH nih.govoup.com. Studies have shown reductions in immunoreactive FSH levels following this compound administration nih.govnih.gov. The degree of FSH suppression can vary with dose, although some studies suggest that increasing doses may not always lead to proportionally greater FSH suppression compared to LH oup.com. For example, in one study, the decline of immunoreactive FSH was smaller (14% to 33%) compared to LH suppression nih.gov.

The duration of gonadotropin suppression by this compound is dose-dependent nih.gov. Higher doses of this compound generally result in a longer duration of suppressed LH and FSH levels nih.govoup.comresearchgate.netunige.ch. For instance, decreased LH and FSH levels have been shown to last for extended periods at higher doses nih.gov. While the magnitude of LH suppression might be similar across certain dose ranges, the duration of this suppression is clearly influenced by the dose administered nih.gov. In contrast, the effects on FSH suppression, including amplitude, duration, and time to recovery, may be similar across different doses in some models nih.gov. This dose-dependent duration of action has been a key consideration in the development of GnRH antagonist administration protocols oup.comresearchgate.net.

Differential Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion

Investigations into this compound's effects have provided insights into the differential regulation of LH and FSH secretion by GnRH. The observation that this compound can suppress LH and FSH to different extents suggests that while both are regulated by GnRH, there may be other factors or mechanisms involved in their individual control oup.comnih.gov.

This compound can lead to an uncoupling of LH and FSH pulsatility oup.comnih.govuni.lupnas.org. While baseline conditions often show synchronous pulses of LH and free alpha-subunit, this compound administration can alter this synchronicity nih.gov. The differential suppression of LH and FSH by this compound provides evidence for differential regulation of these hormones at the gonadotrope level in response to GnRH oup.com. Studies have indicated that the contribution of GnRH to total FSH secretion might be considerably less than for LH, which could explain the differential suppression observed with GnRH antagonists like this compound pnas.org. This uncoupling highlights the complex interplay of factors regulating gonadotropin release beyond just GnRH pulse frequency and amplitude nih.gov.

Summary of Gonadotropin Suppression by this compound

| Hormone | Effect of this compound | Dose Dependency (Duration) | Differential Suppression vs. Other Gonadotropins | Pulsatility Effect |

| LH | Significant suppression, often greater than FSH oup.com | Dose-dependent duration nih.govnih.gov | Greater than FSH and free α-subunit at certain doses oup.com | Pulsatility abolished or significantly reduced nih.govoup.com |

| FSH | Suppression nih.govuni.lu | Duration can be dose-dependent nih.gov | Generally less suppressed than LH nih.govoup.com | Can be uncoupled from LH pulsatility oup.comnih.govuni.lupnas.org |

Maximum Percent Suppression with this compound (Example Data)

| Dose (μg/kg) | Maximum % Suppression of LH oup.com | Maximum % Suppression of FSH oup.com |

| 15 | 70 ± 4% | 28 ± 2% |

| 50 | 80 ± 4% | 32 ± 7% |

| 150 | 83 ± 1% | 39 ± 2% |

Mechanistic Investigations of Nal Glu in Neuroendocrine Regulation

Effects on Hypothalamic-Pituitary-Gonadal Axis Dynamics

Differential Regulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Secretion

Analysis of Gonadotropin Glycoform Secretion and Clearance

Gonadotropins, specifically luteinizing hormone (LH) and follicle-stimulating hormone (FSH), are secreted from the anterior pituitary as a spectrum of isoforms, or glycoforms, which differ in their glycosylation patterns, including variations in sulfonation and sialylation. These post-translational modifications are thought to influence their half-lives in circulation and biological activities. researchgate.netresearchgate.net Research utilizing Nal-Glu has contributed to understanding the clearance rates of these different glycoforms.

Studies involving the administration of the this compound GnRH antagonist to healthy women have allowed for the determination of the disappearance rates of endogenous circulating gonadotropin glycoforms during GnRH receptor blockade. nih.gov These investigations have revealed that for both FSH and LH, the low-N-glycosylated glycoforms are cleared from the circulation faster than their fully N-glycosylated counterparts. researchgate.netnih.gov Specifically, the half-lives of low-N-glycosylated forms of both FSH (FSHtri) and LH (LHdi) were found to be shorter than those of the fully N-glycosylated forms (FSHtetra and LHtri, respectively). researchgate.net Furthermore, the half-lives of low- and fully N-glycosylated forms of LH were shorter compared to the corresponding FSH glycoforms. researchgate.net These findings underscore that the estimated half-life of total FSH and LH in circulation is dependent on the relative abundance of these distinct glycoforms and their individual clearance rates, which in turn affects their in vivo bioactivities. researchgate.netnih.gov

Table 1: Estimated Half-Lives of Gonadotropin Glycoforms During GnRH Receptor Blockade with this compound (Note: This table is intended to represent data discussed in the text and would ideally be interactive in a digital format.)

| Gonadotropin | Glycoform | Estimated Half-Life (minutes) |

| FSH | Low-N-glycosylated | Mean: 343 (Range: 116-686) |

| FSH | Fully N-glycosylated | Mean: 757 (Range: 436-1038) |

| LH | Low-N-glycosylated | Mean: 125 (Range: 84-198) |

| LH | Fully N-glycosylated | Mean: 164 (Range: 107-235) |

Identification of Gonadotropin-Releasing Hormone-Independent Components of Gonadotropin Secretion

While gonadotropin secretion is primarily controlled by the pulsatile release of GnRH from the hypothalamus, research using GnRH antagonists like this compound has provided evidence for components of gonadotropin secretion that may be independent of GnRH. oup.compatsnap.comresearchgate.net

Studies in ovariectomized and luteal phase ewes, where hypophyseal portal and jugular blood were collected before and after this compound administration, have been instrumental in this identification. oup.compatsnap.com Before this compound administration, a one-to-one concordance was observed between GnRH and portal LH pulses, and each GnRH pulse was associated with an FSH pulse. oup.compatsnap.com However, additional FSH pulses were noted that were not associated with GnRH pulses. oup.compatsnap.com Administration of this compound eliminated LH pulsatility but did not abolish FSH pulsatility. oup.compatsnap.comresearchgate.net This persistence of episodic FSH secretion after GnRH action blockade with this compound provides direct evidence for an acute GnRH-independent component of episodic FSH secretion. oup.compatsnap.comnih.gov

These findings suggest that while GnRH is essential for LH pulsatility, FSH secretion may also be influenced by factors or mechanisms independent of GnRH I, potentially involving other signaling pathways or even other forms of GnRH, such as GnRH II, which may not be as potently inhibited by this compound. oup.comresearchgate.net

Feedback Mechanisms in Gonadotropin-Releasing Hormone Secretion

The regulation of GnRH secretion involves complex feedback loops. Studies utilizing GnRH antagonists, including this compound, have provided insights into potential short and ultrashort loop negative feedback mechanisms influencing endogenous GnRH release.

Evidence for Short and Ultrashort Loop Negative Feedback Regulation of Endogenous GnRH

The hypothesis that either short or ultrashort loop negative feedback regulation of GnRH secretion exists has been tested using this compound. nih.govscispace.comkarger.com In studies involving ewes, the administration of this compound, a GnRH antagonist, unexpectedly led to a stimulation of GnRH secretion. nih.govscispace.comkarger.com

In short-term ovariectomized ewes, an increase in GnRH pulse frequency was observed following intravenous injection of this compound, in association with the blockade of LH release. nih.govkarger.com This effect was also evident in luteal-phase ewes and ovariectomized ewes treated with estradiol (B170435) and progesterone (B1679170) to suppress GnRH release. nih.govkarger.com In these models, this compound administration was followed by an increase in GnRH pulse frequency, pulse size, and the secretion of GnRH between pulses, alongside the inhibition of LH secretion. nih.govkarger.com

This observed stimulation of endogenous GnRH secretion by a GnRH antagonist is consistent with the hypothesis that endogenous GnRH may influence its own release through either a short or ultrashort loop feedback mechanism. nih.govkarger.comoup.com A short loop feedback would involve feedback from the pituitary (e.g., gonadotropins) to the hypothalamus, while an ultrashort loop feedback would involve GnRH directly regulating its own secretion. nih.govoup.com

Impact of GnRH Antagonism on Hypothalamic GnRH Pulse Frequency and Secretion

Studies in ewes demonstrated that this compound administration resulted in an increase in GnRH pulse frequency, pulse size, and inter-pulse secretion of GnRH. nih.govkarger.com This suggests that when the feedback loop involving GnRH binding to its receptor at the pituitary is interrupted by an antagonist, there is a compensatory increase in hypothalamic GnRH release. nih.govkarger.com

Table 2: Impact of this compound Administration on GnRH and LH Secretion in Ewes (Note: This table is intended to represent data discussed in the text and would ideally be interactive in a digital format.)

| Animal Model | Treatment | Observed Effect on GnRH Pulse Frequency | Observed Effect on GnRH Pulse Size | Observed Effect on Inter-Pulse GnRH Secretion | Observed Effect on LH Secretion |

| Short-term Ovariectomized Ewes | This compound (IV) | Increase | Not explicitly detailed in snippets | Not explicitly detailed in snippets | Blockade of release |

| Luteal-Phase Ewes | This compound (IV) | Increase | Increase | Increase | Blockade of release |

| Ovariectomized Ewes with E2+P Implants | This compound (IV) | Stimulated | Not explicitly detailed in snippets | Not explicitly detailed in snippets | Inhibited secretion |

Preclinical Research Methodologies Utilizing Nal Glu

In Vitro Model Systems for Investigating Nal-Glu Action

In vitro studies utilize controlled laboratory environments to examine the direct effects of this compound on cells and tissues. These models are crucial for dissecting the molecular and cellular events triggered by this compound exposure, free from the complexities of a whole organism.

Use of Dispersed Pituitary Cell Cultures in Hormone Secretion Studies

Dispersed pituitary cell cultures serve as a valuable in vitro model to study the impact of this compound on gonadotropin secretion. The anterior pituitary gland is the primary target of GnRH, and these cultures allow for the direct assessment of how this compound, as a GnRH antagonist, influences the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Studies using cultured rat pituitary cells have shown that GnRH agonists, such as histrelin, stimulate the release of FSH and LH. This compound has been demonstrated to inhibit this agonist-mediated gonadotropin release, effectively reducing LH and FSH levels to baseline in these cultures. nih.gov This indicates a direct inhibitory effect of this compound at the pituitary level by blocking the action of GnRH on gonadotrophs.

Furthermore, investigations utilizing dispersed pituitary cells have explored the modulation of gonadotropin secretion by gonadal steroids in the presence of GnRH antagonists like this compound. While primary pituitary cell cultures can be challenging for demonstrating steroid regulation of gonadotropin subunit mRNA levels, the use of a potent GnRH antagonist to inhibit endogenous GnRH activity, followed by the reintroduction of sex steroids, offers an indirect paradigm to study these interactions. oup.com

Experiments involving perifused human placental cells have also utilized this compound to investigate the regulation of human chorionic gonadotropin (hCG) secretion. By treating cells simultaneously with LHRH (GnRH) and this compound, researchers could determine the specificity of LHRH effects. Perifusion with this compound alone was conducted to test for any potential agonist activity and to see if it would suppress basal hCG secretion. oup.com

Application in Receptor Binding and Functional Assays for Ligand-Receptor Interaction Analysis

Receptor binding and functional assays are fundamental in vitro techniques used to characterize the interaction between this compound and its target, the GnRH receptor. These assays provide quantitative data on the affinity and efficacy of this compound binding and its subsequent effect on receptor activity.

This compound functions as a competitive GnRH receptor antagonist. researchgate.net Receptor binding assays typically involve incubating cells or cell membranes expressing the GnRH receptor with a radiolabeled ligand (often a GnRH agonist or antagonist) in the presence of varying concentrations of this compound. By measuring the displacement of the radiolabeled ligand, the binding affinity of this compound for the receptor can be determined. Studies have shown that this compound inhibits the interaction of GnRH I with the GnRH type I receptor. patsnap.com

Functional assays, such as those measuring intracellular calcium mobilization or inositol (B14025) phosphate (B84403) production, assess the biological response triggered by ligand-receptor interaction. Since this compound is an antagonist, it is expected to block the downstream signaling events initiated by GnRH binding. These assays can quantify the potency of this compound in inhibiting GnRH-stimulated responses. For instance, functional assays can measure the ability of this compound to suppress gonadotropin release from pituitary cells in response to GnRH or GnRH agonists. nih.gov

The use of GnRH antagonists like this compound in such assays helps to dissect the pretranslational regulation of gonadotropin subunit genes by GnRH and sex steroids. oup.com While this compound is primarily known for its interaction with the GnRH type I receptor, the existence and potential interaction with other GnRH receptor types or subtypes, if present, can also be explored using these methodologies. researchgate.netoup.com

Investigations of Cellular Mechanisms of Action

Beyond receptor binding, in vitro studies delve into the cellular mechanisms underlying this compound's effects. This includes examining intracellular signaling pathways, gene expression, and other cellular processes modulated by this compound.

As a GnRH antagonist, this compound's primary mechanism involves blocking GnRH binding to its receptor on pituitary gonadotrophs. This blockade prevents the activation of downstream signaling cascades typically initiated by GnRH, such as those involving protein kinase C (PKC) and calmodulin, which are known to play significant roles in mediating GnRH action and stimulating gonadotropin release. annualreviews.org

In vitro studies can investigate how this compound affects the expression levels of genes encoding gonadotropin subunits (LHβ, FSHβ, and α-subunit) and the GnRH receptor itself. For example, studies using rat models and a GnRH antagonist have demonstrated the ability to dissect the pretranslational regulation of gonadotropin subunit genes by GnRH and sex steroids. oup.com

While the direct cellular mechanisms of this compound itself are primarily related to blocking GnRH signaling, in vitro models can also be used to explore broader cellular effects in relevant tissues. For example, studies on human granulosa-lutein cells have investigated the direct action of GnRH analogues, including antagonists, on ovarian function, such as aromatase activity. researchgate.net These studies revealed that granulosa-lutein cells from antagonist-treated women showed significantly lower aromatase activity compared to those treated with a GnRH agonist. researchgate.net

In Vivo Animal Models in this compound Research

In vivo animal models are essential for evaluating the systemic effects of this compound and its impact on complex physiological processes, particularly those related to the reproductive endocrine axis. These models allow researchers to study hormone regulation, feedback mechanisms, and reproductive outcomes in a living system.

Ovine Models for Gonadotropin Regulation Studies

Ovine (sheep) models have been extensively used to study the regulation of gonadotropin secretion by GnRH and the effects of GnRH antagonists like this compound. The reproductive physiology of the ewe shares similarities with that of humans, making it a relevant model for investigating the hypothalamic-pituitary-gonadal axis.

Studies in ewes have utilized this compound to investigate the negative feedback regulation of GnRH secretion. Unexpectedly, administration of this compound in ovariectomized and luteal-phase ewes was found to stimulate GnRH secretion, evidenced by an increase in GnRH pulse frequency, pulse size, and secretion between pulses, while simultaneously blocking LH release. nih.govkarger.com This finding is consistent with the hypothesis that endogenous GnRH may influence its own release via short or ultrashort loop feedback mechanisms. nih.govkarger.com

Furthermore, ovine models have been used to explore the existence of a GnRH-independent component of episodic FSH secretion. Administration of this compound in ovariectomized and luteal phase ewes eliminated LH pulsatility but not FSH pulsatility, suggesting that some FSH pulses may be triggered independently of GnRH I action on the type I receptor. patsnap.comoup.com

The effect of chronic GnRH antagonist treatment, including this compound, on the expression of GnRH receptor mRNA in the sheep pituitary has also been investigated. bioscientifica.com These studies contribute to understanding the long-term regulatory effects of GnRH antagonists on the pituitary.

Here is a summary of findings from ovine studies:

| Model Type | This compound Effect on GnRH Secretion | This compound Effect on LH Pulsatility | This compound Effect on FSH Pulsatility | Key Finding | Source |

| Ovariectomized Ewes | Stimulated (increased frequency, size, inter-pulse secretion) | Blocked | Persisted | Suggests short/ultrashort loop feedback of GnRH; GnRH-independent FSH pulses | oup.comnih.govkarger.com |

| Luteal Phase Ewes | Stimulated (increased frequency, size, inter-pulse secretion) | Blocked | Persisted | Suggests short/ultrashort loop feedback of GnRH; GnRH-independent FSH pulses | oup.comnih.govkarger.com |

Rodent Models for Reproductive Endocrinology Investigations

Rodent models, primarily rats and mice, are widely used in reproductive endocrinology research due to their well-characterized reproductive cycles and the availability of genetic tools. This compound has been employed in these models to study various aspects of reproductive function, including gonadotropin suppression, spermatogenesis, and fertilization.

In rats, this compound has been used to suppress gonadotropin levels and investigate the subsequent effects on testicular function and spermatogenesis. Daily administration of this compound in male rats led to a decline in plasma and testicular testosterone (B1683101) levels and stage-specific degeneration of germ cells, mimicking the effects of hypophysectomy. oup.com This highlights the dependence of spermatogenesis on gonadotropins and/or intratesticular testosterone. The this compound-treated rat model is considered excellent for studying the targeted effects of LH, FSH, and testosterone on spermatogenesis. oup.com

Rodent models have also been used to evaluate the efficacy of this compound in inhibiting ovulation and suppressing gonadotropin levels. Studies comparing this compound with other GnRH antagonists in rats have assessed their antiovulatory potencies and ability to suppress gonadotropins in castrated animals. nih.gov

Furthermore, this compound has been investigated for its effects on fertilization in rodents. Intraoviductal injection of this compound in female rats inhibited in vivo fertilization without altering sperm migration to the oviduct. oup.com In vitro experiments using mouse sperm and the hemizona assay demonstrated that this compound inhibited sperm binding to the zona pellucida in a dose-dependent manner. oup.com

Studies in mutant mouse models, such as the jsd/jsd mouse which exhibits azoospermia, have utilized this compound to suppress testosterone levels and explore the potential for restoring spermatogenesis. Biphasic treatment involving this compound administration followed by withdrawal induced germ cell differentiation into elongated spermatids in these mice. oup.com This suggests that testosterone suppression with a GnRH antagonist followed by testosterone reelevation can induce spermatogenesis in certain conditions. oup.com

Here is a summary of findings from rodent studies:

| Model Type | This compound Application | Key Findings | Source |

| Male Rats | Suppression of gonadotropins | Decline in plasma/testicular testosterone, stage-specific germ cell degeneration; useful model for studying gonadotropin/testosterone effects on spermatogenesis. | oup.com |

| Female Rats | Inhibition of ovulation | Potency compared to other GnRH antagonists. | nih.gov |

| Female Rats | Intraoviductal injection | Inhibited in vivo fertilization without affecting sperm migration. | oup.com |

| Mouse Sperm | In vitro fertilization/Hemizona assay | Inhibited sperm binding to zona pellucida dose-dependently. | oup.com |

| Mutant Mice | Testosterone suppression followed by reelevation | Induced spermatid differentiation, potential for restoring spermatogenesis. | oup.com |

Non-Human Primate Models for Hypothalamic-Pituitary Axis Research

Non-human primate models, particularly macaques (M. fascicularis), have been instrumental in preclinical research utilizing this compound to investigate the regulation of the hypothalamic-pituitary axis, with a significant focus on the reproductive axis. These models offer a translational bridge to human physiology due to their close phylogenetic relationship. Studies in non-human primates have primarily explored the effects of this compound, a gonadotropin-releasing hormone (GnRH) antagonist, on pituitary gonadotropin secretion and downstream reproductive functions.

Research has demonstrated that administration of this compound effectively modulates the hypothalamic-pituitary-gonadal axis in these models. For instance, studies in male monkeys have investigated the impact of this compound on the luteinizing hormone (LH) response to exogenous GnRH administration. Findings indicate that treatment with this compound can significantly blunt or abolish the LH surge typically induced by GnRH, highlighting its efficacy in blocking GnRH receptors at the pituitary level bioscientifica.com. The degree of suppression of the LH response was shown to be dependent on the dose of the GnRH antagonist administered bioscientifica.com.

Further research in non-human primates has compared the anti-gonadotrophic action and anti-spermatogenic efficacy of this compound with other GnRH antagonists. These studies have shown that this compound is effective in suppressing gonadotropin secretion, leading to effects such as a decline in testicular size and the induction of azoospermia in male monkeys within a specific timeframe bioscientifica.com. The ability of this compound to inhibit the LH surge has also been observed in female primates, suggesting a critical role for endogenous GnRH secretion in triggering the preovulatory LH surge and subsequent ovulation nih.gov.

Collectively, the data derived from non-human primate models underscore the utility of this compound as a pharmacological tool to study the dynamics of the hypothalamic-pituitary-gonadal axis. These studies provide detailed insights into the mechanisms by which GnRH antagonists exert their effects on gonadotropin release and reproductive processes in a system highly homologous to that of humans.

Research Findings on LH Response to GnRH after this compound Administration in Male Monkeys

The following table illustrates representative findings on the LH response to a standard dose of GnRH following administration of a GnRH antagonist, including this compound, in male M. fascicularis monkeys. Data are presented as mean ± s.e.m. LH values at different time points after GnRH challenge.

| GnRH Antagonist Treatment | GnRH Dose (pg) | Time after GnRH (min) | LH (IU/l) (Mean ± s.e.m.) | Citation |

| Control | 1000 | 0 | Baseline Value | bioscientifica.com |

| Control | 1000 | 15 | Significant Increase | bioscientifica.com |

| Control | 1000 | 30 | Significant Increase | bioscientifica.com |

| Control | 1000 | 60 | Significant Increase | bioscientifica.com |

| This compound (Dose 1) | 1000 | 15 | Markedly Blunted Response | bioscientifica.com |

| This compound (Dose 1) | 1000 | 30 | Markedly Blunted Response | bioscientifica.com |

| This compound (Dose 1) | 1000 | 60 | Markedly Blunted Response | bioscientifica.com |

| This compound (Dose 2) | 1000 | 15 | Abolished Response | bioscientifica.com |

| This compound (Dose 2) | 1000 | 30 | Abolished Response | bioscientifica.com |

| This compound (Dose 2) | 1000 | 60 | Abolished Response | bioscientifica.com |

Note: Specific doses for this compound (Dose 1 and Dose 2) are not provided in the source snippet, but the data illustrate the dose-dependent effect.

Advanced Research Areas and Future Directions in Nal Glu Studies

Computational Modeling and Simulation of Nal-Glu Receptor Interactions

Computational modeling and simulation play a crucial role in understanding the interaction between this compound and its receptor, the GnRH receptor (GnRH-R). These methods provide insights into the binding modes and conformational changes that occur upon ligand binding. Studies utilizing techniques like docking and molecular dynamics (MD) simulations are valuable for investigating GnRH-R activation. uit.no Homology modeling can be used to generate active receptor structures, distinct from inactive crystal structures, for further study through MD simulations. uit.no

Molecular dynamics simulations, including accelerated molecular dynamics (aMD) and Gaussian accelerated molecular dynamics (GaMD), are powerful computational approaches for analyzing biomolecular recognition processes at an atomistic level. nih.gov These methods can capture repetitive binding and dissociation events, allowing for the calculation of binding thermodynamics and kinetics. nih.gov While MD simulations can sometimes lead to receptor models drifting from crystal structures, they have shown the ability to improve the accuracy of ligand binding modes within these models. plos.org Applying weak restraints to transmembrane helices in MD simulations can further enhance predictions of the ligand binding mode and extracellular loop structures. plos.org

Conserved amino acid residues within the GnRH receptor, such as Asp2.61, Asn2.65, and Lys3.32, are known to be important for ligand binding. oup.com Computational modeling, in conjunction with mutagenesis and binding assays, can help determine whether intermolecular interactions involving these residues are conserved in the binding of different GnRH variants, including those relevant to this compound's action. oup.com

Synthesis and Evaluation of Novel this compound Analogues and Derivatives as Mechanistic Probes

The synthesis and evaluation of novel this compound analogues and derivatives are ongoing areas of research aimed at developing compounds with improved properties and utilizing them as tools to probe the mechanisms of GnRH receptor action. Researchers have synthesized series of GnRH antagonists, including those structurally related to Azaline B, to study the impact of modifications on biological activity and duration of action. researchgate.netoup.com

Modifications to the structure of GnRH antagonists, such as incorporating urea/carbamoyl functionalities or utilizing N-methylation, are explored to enhance structural stabilization, improve peptide-receptor interactions, increase hydrophilicity, and reduce the propensity for gel formation in aqueous solutions. researchgate.netoup.com These structural changes can lead to analogues with significantly longer durations of action compared to earlier compounds. researchgate.net

The evaluation of these novel analogues often involves in vitro assays, such as dispersed rat pituitary cell culture assays to measure the inhibition of GnRH-stimulated LH release, and in vivo studies, such as antiovulatory assays in rats, to assess potency and duration of action. oup.com These studies help to establish structure-activity relationships and identify promising candidates for further investigation.

Development of Advanced Analytical Techniques for Investigating this compound Pharmacodynamics

Advanced analytical techniques are crucial for investigating the pharmacodynamics of this compound, which involves studying its effects on the body, particularly the endocrine system. These techniques are necessary to accurately assess the concentrations of this compound and its potential metabolites, as well as to measure the resulting changes in hormone levels. researchgate.netrlmc.edu.pk

Methods such as high-performance liquid chromatography (HPLC), coupled with detection techniques like UV or mass spectrometry (MS), are commonly used for the quantitative analysis of peptides and their metabolites in biological samples. rlmc.edu.pk Specifically, tailor-made HPLC methods have been developed to assess the degradation of GnRH antagonists like degarelix (B1662521) in biological media, allowing for the precise determination of isomers and potential metabolites. researchgate.net

Immunoassays, such as time-resolved sandwich fluoroimmunoassays, are utilized to measure the concentrations of hormones like FSH and LH in serum samples, both directly and in separated fractions after techniques like electrophoresis. nih.gov These methods are essential for evaluating the impact of this compound administration on gonadotropin levels and their different glycoforms. nih.gov

The development of analytical techniques that can accurately assess hormonal changes over time, even from samples collected at infrequent intervals, is important for understanding the dynamics of endocrine secretion in response to compounds like this compound. nih.gov

Application of this compound as a Research Tool to Unravel Complex Endocrine Interplays

This compound serves as a valuable research tool to unravel complex endocrine interplays, particularly within the hypothalamic-pituitary-gonadal axis. As a GnRH receptor antagonist, it competitively blocks the binding of endogenous GnRH to its receptors in the pituitary, leading to an immediate and reversible inhibition of gonadotropin secretion (LH and FSH) and subsequent reduction in sex steroid levels. nih.govsci-hub.seannualreviews.org This mechanism of action, distinct from that of GnRH agonists, allows researchers to study the effects of acute gonadotropin withdrawal. nih.govsci-hub.se

Studies using this compound in various animal models and in humans have provided insights into the regulation of pulsatile hormone release and the differential effects on LH and FSH secretion. For instance, studies in ovariectomized ewes have shown that this compound can have differential effects on the magnitude and duration of LH and FSH suppression, suggesting the involvement of factors beyond differential pituitary sensitivity to GnRH. nih.gov In postmenopausal women, this compound administration has been shown to decrease plasma LH and free alpha-subunit levels, although pulsatile release may not be completely suppressed with a single dose. nih.gov

This compound has also been used to investigate the dynamics of follicular development and ovulation. Studies have demonstrated that this compound can acutely inhibit the LH surge and ovulation, while allowing for the potential resumption of folliculogenesis after its administration is stopped. nih.gov This highlights its utility in studying the physiological characteristics of the dominant follicle and the recovery of the reproductive axis after temporary gonadotropin suppression. The ability of this compound to acutely block the LH surge makes it a valuable tool for studying the events surrounding ovulation. nih.gov

The use of this compound in research helps to dissect the intricate feedback systems that regulate circulating hormone levels and provides a means to assess the dynamics of hormonal changes under controlled conditions. nih.govnews-medical.netlumenlearning.com

Q & A

Basic: What are the established protocols for synthesizing Nal-Glu, and how can researchers ensure reproducibility across laboratories?

Answer:

Synthesis of this compound typically involves peptide coupling techniques, such as solid-phase synthesis, followed by purification via reverse-phase HPLC. To ensure reproducibility:

- Document exact molar ratios, reaction temperatures, and solvent systems.

- Characterize intermediates and final products using NMR (for structural confirmation) and mass spectrometry (for purity assessment).

- Adhere to standardized protocols for lyophilization and storage conditions to prevent degradation .

- Cross-validate results with independent replicates and share raw data in supplementary materials .

Basic: How should controlled experiments be designed to assess this compound’s receptor binding affinity while minimizing confounding variables?

Answer:

- Use radioligand binding assays with appropriate controls (e.g., nonspecific binding wells with excess unlabeled ligand).

- Implement blinded analysis to reduce observer bias.

- Optimize cell membrane preparation to avoid batch-to-batch variability.

- Calculate statistical power a priori to determine sample size, ensuring results are generalizable .

Advanced: What methodological approaches resolve contradictory data in this compound studies, such as divergent in vitro vs. in vivo results?

Answer:

- Conduct meta-analysis to identify trends across studies, adjusting for variables like dosage or model organisms.

- Perform sensitivity analysis to test robustness of conclusions under different assumptions.

- Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance for binding affinity, complemented by functional cAMP assays).

- Explore interspecies differences in receptor isoforms or metabolic pathways that may explain discrepancies .

Advanced: How can computational modeling predict this compound’s pharmacokinetics, and what are the limitations?

Answer:

- Use molecular dynamics simulations to study receptor-ligand interactions and QSAR models to predict absorption/distribution.

- Validate predictions with in vivo pharmacokinetic studies (e.g., plasma concentration-time curves).

- Limitations : Models may fail to account for protein binding, enzymatic degradation, or tissue-specific barriers. Hybrid approaches (e.g., PBPK modeling) can mitigate these gaps but require high-quality empirical data .

Statistical: Which methods address high variability in this compound dose-response studies?

Answer:

- Apply mixed-effects models to account for random variations (e.g., inter-subject differences).

- Use Bayesian hierarchical models to pool data from multiple experiments, improving precision.

- Report variability metrics (e.g., coefficient of variation) and consider log-transforming skewed data .

Data Collection: How to structure frameworks capturing quantitative and qualitative aspects of this compound’s cellular interactions?

Answer:

- Combine quantitative assays (e.g., flow cytometry for receptor occupancy) with qualitative imaging (e.g., confocal microscopy for subcellular localization).

- Use longitudinal data collection to track temporal changes, ensuring timestamps align across datasets.

- Employ standardized ontologies (e.g., Cell Ontology) for metadata annotation to enhance interoperability .

Ethical: What considerations are critical in animal studies evaluating this compound’s long-term toxicity?

Answer:

- Follow the 3Rs principle (Replacement, Reduction, Refinement) and obtain IACUC approval.

- Define humane endpoints a priori (e.g., weight loss >20%) to minimize suffering.

- Use positive controls (e.g., known toxic analogs) to validate assay sensitivity and avoid unnecessary animal use .

Tables for Reference

Table 1: Common Analytical Techniques for this compound Characterization

| Technique | Application | Limitations |

|---|---|---|

| NMR | Structural confirmation | Low sensitivity for traces |

| HPLC-MS | Purity assessment | Requires reference standards |

| Radioligand | Binding affinity (Kd) | High background noise |

Table 2: Statistical Methods for Dose-Response Studies

| Method | Use Case | Reference |

|---|---|---|

| Mixed-effects models | Handling inter-subject variability | |

| Bayesian hierarchical | Pooling multi-experiment data |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.